molecular formula C17H17N5OS B2799274 N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 866131-80-8

N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No.: B2799274
CAS No.: 866131-80-8
M. Wt: 339.42
InChI Key: SNYLPHJHBWBBLX-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a thiourea derivative featuring a benzoyl group at the N-position and a 1,4,6-trimethyl-substituted pyrazolo[3,4-b]pyridine moiety at the N'-position. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The thiourea (-NH-CS-NH-) linker facilitates hydrogen bonding, a critical feature for interactions with biological targets like EGFR .

Properties

IUPAC Name

N-[(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLPHJHBWBBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the reaction of benzoyl chloride with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors equipped with advanced monitoring and control systems to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-N'-(1,4,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo3,4-b ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

  • Biology: The compound has shown promise as an inhibitor of various enzymes, making it useful in biological research and drug discovery.

  • Medicine: It has been investigated for its antiviral, antibacterial, and anti-inflammatory properties, which could lead to the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea exerts its effects involves the interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, such as inflammation, viral replication, and bacterial growth.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels BFTU, utilizing benzoyl chloride or isothiocyanate with a 1,4,6-trimethylpyrazolo-pyridine amine .
  • Methyl groups may enhance blood-brain barrier penetration compared to Vericiguat’s polar carbamate .
  • Stability : Intramolecular hydrogen bonding (as seen in ) could stabilize the target compound, while methyl groups may reduce metabolic degradation.

Biological Activity

N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 866131-80-8
  • Molecular Formula : C17H17N5OS
  • Molecular Weight : 339.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with the corresponding pyrazole derivative. The process can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa14.31
A5490.75–4.21
MCF-78.55
U93716.23

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It has shown effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus and Streptococcus pyogenes.

Bacterial StrainIC50 (µg/mL)Reference
S. aureus0.25
S. pyogenes0.5–1

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study evaluating the effects on MCF-7 cells indicated that treatment with this compound resulted in significant growth inhibition (IC50 = 8.55 µM), suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy : A comparative study on various thiourea derivatives showed that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea?

Answer:
The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine amine derivative with a benzoyl isothiocyanate or thiourea precursor. For example:

  • Step 1: React 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with benzoyl isothiocyanate in dry dichloromethane under nitrogen, followed by reflux for 4–6 hours.
  • Step 2: Purify the crude product via recrystallization from acetonitrile or ethanol to yield the thiourea derivative .
    Key considerations include solvent choice (e.g., dichloromethane for reactivity, acetonitrile for solubility) and stoichiometric ratios (1:1.2 amine-to-isothiocyanate) to minimize side products. Confirm purity using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this thiourea derivative?

Answer:
A multi-technique approach is essential:

Technique Key Data Purpose
1H/13C NMR - Thiourea NH protons (δ 10.2–11.5 ppm, broad).
- Benzoyl carbonyl (δ 165–170 ppm).
Confirm connectivity and substituent integration .
IR - N-H stretch (~3200 cm⁻¹).
- C=O (1690 cm⁻¹) and C=S (1250 cm⁻¹).
Identify functional groups .
HRMS Molecular ion [M+H]+ matching theoretical mass (± 0.001 Da).Validate molecular formula .
Discrepancies (e.g., unexpected splitting in NMR) may indicate rotameric forms due to thiourea’s restricted rotation; use variable-temperature NMR to resolve .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Answer:
Conflicts often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • VT-NMR: Heat samples to 60–80°C to coalesce split peaks caused by slow exchange between rotamers .
  • X-ray Crystallography: Use SHELXL for refinement. For example, if NMR suggests planar geometry but X-ray shows puckering, compare torsion angles (e.g., C-S-N-C dihedral) to identify conformational flexibility .
  • DFT Calculations: Optimize geometries using Gaussian or ORCA to predict spectral profiles and match experimental data .

Advanced: What crystallization strategies improve single-crystal yield for X-ray studies of this compound?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Acetonitrile is preferred for pyrazolo[3,4-b]pyridines due to high polarity .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation.
  • Temperature Gradients: Cool from 40°C to 4°C over 48 hours to control crystal growth .
    If crystals are twinned, employ SHELXD for structure solution and PLATON’s TWINABS for data scaling .

Advanced: How to design SAR studies for N-benzoyl thiourea derivatives targeting kinase inhibition?

Answer:

  • Core Modifications:
    • Vary benzoyl substituents (e.g., electron-withdrawing groups at para position) to assess potency changes.
    • Replace 1,4,6-trimethyl groups with bulkier substituents (e.g., cycloheptyl) to probe steric effects .
  • Assay Design:
    • Use in vitro kinase assays (e.g., ADP-Glo™) with IC50 determinations.
    • Cross-validate with molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
  • Data Analysis:
    • Plot IC50 vs. logP to correlate lipophilicity and activity.
    • Address outliers (e.g., low activity despite high binding affinity) by checking cellular permeability (Caco-2 assays) .

Advanced: How to address solubility challenges in biological assays for this compound?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity. Pre-saturate aqueous buffers to prevent precipitation .
  • Prodrug Approach: Synthesize phosphate or acetate prodrugs (e.g., replace thiourea with a hydrolyzable carbamate) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release in cell culture .

Advanced: What computational methods predict the tautomeric stability of the thiourea moiety?

Answer:

  • Tautomer Enumeration: Use ChemAxon’s MarvinSuite to generate possible tautomers (e.g., thione vs. thiol forms).
  • DFT Optimization: Calculate relative energies (B3LYP/6-311+G**) in Gaussian. The thione form is typically more stable by 5–10 kcal/mol .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess tautomer populations in explicit solvent (e.g., water, DMSO) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Side Reaction 1: Oxidation of thiourea to urea.
    Mitigation: Use degassed solvents and inert atmosphere .
  • Side Reaction 2: Benzoylation of pyrazole-N instead of the amine.
    Mitigation: Protect the pyrazole-N with a trimethylsilyl group before coupling .
    Monitor reactions with LC-MS to detect intermediates (e.g., m/z = [M+H]+ − 78 for des-benzoylated products) .

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